molecular formula C22H24FN3O3S B6521128 7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 896357-37-2

7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6521128
CAS No.: 896357-37-2
M. Wt: 429.5 g/mol
InChI Key: RNLXKWNRMWSSEA-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked via a sulfonyl group to a 4-(4-fluorophenyl)piperazine moiety. The sulfonyl group may contribute to hydrogen-bonding interactions, while the 4-fluorophenylpiperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c23-18-4-6-19(7-5-18)24-10-12-25(13-11-24)30(28,29)20-14-16-2-1-9-26-21(27)8-3-17(15-20)22(16)26/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLXKWNRMWSSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinctions from the target compound:

Compound Name / ID Core Structure Piperazine Substituent Key Modifications Biological Relevance
Target Compound Azatricyclo[7.3.1.0^{5,13}] core 4-(4-Fluorophenyl)piperazine Sulfonyl linker Hypothesized 5-HT receptor affinity
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2,4-dione (20) Azatricyclo core 4-(2-Methoxyphenyl)piperazine Butyl linker, 2-methoxy substitution Tested for 5-HTR affinity
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one Azatricyclo core 4-(3-Fluorobenzoyl)piperazine Benzoyl vs. phenyl, 3-fluoro position Structural data unavailable
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spiro[4.5]decane core 4-Phenylpiperazine Propyl linker, spiro system Prior pharmacological evaluation

Physicochemical and Pharmacological Insights

Piperazine Substitutions: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2-methoxyphenyl (compound 20) or unsubstituted phenyl (compound 13) variants. Fluorine’s electron-withdrawing effects could modulate receptor-binding interactions .

Linker and Core Modifications :

  • The sulfonyl linker in the target compound may improve solubility compared to alkyl linkers (e.g., butyl in compound 20 or propyl in compound 13) but could reduce membrane permeability .
  • The azatricyclo core imposes conformational rigidity, which may increase selectivity but reduce synthetic accessibility compared to spiro systems (compound 13) .

Biological Activity :

  • Compound 20 (2-methoxyphenyl variant) was investigated for 5-HTR affinity, though specific data (e.g., IC₅₀ values) remain unpublished. The target compound’s 4-fluorophenyl group may favor interactions with 5-HT₁A or D₂ receptors, as seen in related arylpiperazines .
  • Spiro-core compound 13 exhibited activity in prior studies, but structural differences (spiro vs. tricyclic) limit direct comparison .

Critical Analysis of Evidence Gaps

  • Structural Data: No X-ray crystallography or computational modeling data are available for the target compound, limiting insights into its binding mode .
  • Pharmacological Profiling: While biological evaluations of analogues (e.g., compound 20) are noted, quantitative data (e.g., receptor-binding affinities, ADME profiles) are absent .
  • Comparative SAR Studies : Systematic structure-activity relationship (SAR) analyses across this chemical class are lacking, particularly regarding the impact of fluorophenyl positioning (para vs. meta) .

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